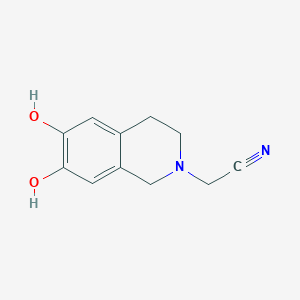
DA-CM-Q
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DA-CM-Q is a chemical compound belonging to the tetrahydroisoquinoline family. This compound is characterized by the presence of two hydroxyl groups at the 6 and 7 positions, a cyanomethyl group at the nitrogen atom, and a tetrahydroisoquinoline core. Tetrahydroisoquinoline derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DA-CM-Q can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
DA-CM-Q undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives.
科学的研究の応用
DA-CM-Q has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and neurotoxic effects.
Medicine: Investigated for its potential as an antiviral agent, particularly against influenza virus.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of DA-CM-Q involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin . This inhibition can affect neurotransmitter levels and has implications for neurological research.
類似化合物との比較
Similar Compounds
Salsolinol: 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, known for its neurotoxic and neuroprotective properties.
Tetrahydroisoquinoline: The simplest member of the tetrahydroisoquinoline family, found in various natural products.
Uniqueness
DA-CM-Q is unique due to the presence of both hydroxyl and cyanomethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential antiviral properties make it a valuable compound for research and development.
特性
CAS番号 |
152211-63-7 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
2-(6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C11H12N2O2/c12-2-4-13-3-1-8-5-10(14)11(15)6-9(8)7-13/h5-6,14-15H,1,3-4,7H2 |
InChIキー |
NSWKXPYAEDMRAW-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC(=C(C=C21)O)O)CC#N |
正規SMILES |
C1CN(CC2=CC(=C(C=C21)O)O)CC#N |
Key on ui other cas no. |
152211-63-7 |
同義語 |
6,7-dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















